ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.13789045 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazines and features a unique molecular structure characterized by a pyridazine ring and various functional groups. Its IUPAC name indicates the presence of an ethyl ester, an oxo group, and an amine, contributing to its diverse biological interactions.
- Molecular Formula : C19H18N4O3
- Molecular Weight : 350.4 g/mol
- CAS Number : 922037-34-1
Research suggests that this compound may interact with specific biological targets, acting as an inhibitor for certain enzymes or receptors within cellular pathways. One hypothesized mechanism involves modulation of calcium ion influx through calcium channels, which can influence various physiological processes relevant to therapeutic contexts .
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl 6-oxo derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound's structure may enhance its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Antitumor Activity
In vitro evaluations have shown that derivatives of this compound possess notable antitumor properties. For instance, certain analogs have been tested for their efficacy against various cancer cell lines, demonstrating the potential to inhibit cell proliferation and induce apoptosis in malignant cells .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in pathogenic processes. For example, it may inhibit mono-ADP-ribosyltransferases, which are crucial in bacterial virulence mechanisms. This inhibition could lead to reduced toxicity and improved outcomes in infections caused by resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Antitumor Evaluation
In a study evaluating the antitumor effects of related compounds, ethyl 6-oxo derivatives were tested against human lung cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting their potential as lead compounds for further drug development .
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(pyridin-3-ylmethylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-19(25)18-16(21-13-14-7-6-10-20-12-14)11-17(24)23(22-18)15-8-4-3-5-9-15/h3-12,21H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUKOXDCBDJMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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